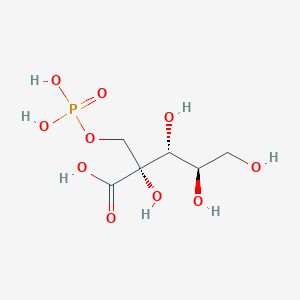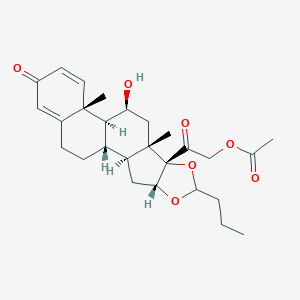
2-Carboxy-D-arabinitol 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a small molecule that has been found to play a crucial role in regulating photosynthesis in plants. It was first discovered in the 1970s, and since then, it has been the subject of extensive scientific research.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Plant Metabolism
2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a naturally occurring inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase (rubisco), a critical enzyme in photosynthesis. Kingston-Smith et al. (1992) and Servaites (1990) discuss the role of CA1P in regulating rubisco activity, highlighting its function as a diurnal modulator. The tight binding of CA1P to rubisco catalytic sites is attributed to its structural similarity to the transition state intermediate of the carboxylase reaction (Kingston-Smith, Major, Parry, & Keys, 1992); (Servaites, 1990).
Synthesis and Purification Processes
The synthesis and purification of CA1P have been explored by Gutteridge, Reddy, and Lorimer (1989). They synthesized CA1P from 2'-carboxy-D-arabinitol 1,5-bisphosphate and analyzed it using 31P n.m.r, contributing to a better understanding of its chemical properties (Gutteridge, Reddy, & Lorimer, 1989).
Interaction with Ribulosebisphosphate Carboxylase/Oxygenase
Pierce, Tolbert, and Barker (1980) investigated the interaction of ribulosebisphosphate carboxylase/oxygenase with 2-C-carboxy-D-arabinitol 1,5-bisphosphate, an analog of CA1P. They found that these compounds exhibit competitive inhibition with respect to ribulose 1,5-bisphosphate, providing insights into the enzyme's catalysis mechanism (Pierce, Tolbert, & Barker, 1980).
Carbon Incorporation in Plants
Andralojc et al. (1994) studied the incorporation of carbon from photosynthetic products into CA1P and 2-carboxyarabinitol in the French bean Phaseolus vulgaris, showing how these compounds are synthesized and utilized within plant metabolism (Andralojc, Dawson, Parry, & Keys, 1994).
Role in Plant Rubisco Regulation
A study by Andralojc et al. (2012) on CA1P phosphatase suggests a wider role for this enzyme in plant Rubisco regulation. They identified and cloned genes for CA1Pase from various plants and analyzed its substrate specificity, indicating a potential role in removing 'misfire' products of Rubisco (Andralojc, Madgwick, Tao, Keys, Ward, Beale, Loveland, Jackson, Willis, & Gutteridge, 2012).
Regulation of Rubisco Activity
Seemann, Kobza, and Moore (1990) detail how the metabolism of CA1P plays a significant role in the light-dependent regulation of Rubisco activity in various plant species. The study delves into the differences in species' capacities to accumulate CA1P and its effect on Rubisco's catalytic site (Seemann, Kobza, & Moore, 1990).
Propiedades
Número CAS |
106777-19-9 |
|---|---|
Nombre del producto |
2-Carboxy-D-arabinitol 1-phosphate |
Fórmula molecular |
C6H13O10P |
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-1-3(8)4(9)6(12,5(10)11)2-16-17(13,14)15/h3-4,7-9,12H,1-2H2,(H,10,11)(H2,13,14,15)/t3-,4-,6-/m1/s1 |
Clave InChI |
UJTMIRNFEXKGMS-ZMIZWQJLSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
Otros números CAS |
106777-19-9 |
Sinónimos |
1-PAC 2-carboxy-D-arabinitol 1-phosphate 2-carboxyarabinitol 1-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)











